N-(furan-2-ylmethyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
N-(furan-2-ylmethyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound featuring a thiazolo[3,2-a]pyrimidine core substituted with a 5-oxo group and a carboxamide moiety linked to a furan-2-ylmethyl chain. This compound has been investigated for its inhibitory activity against immunoproteasome subunits β1i and β5i, showing moderate efficacy (19% and 23% inhibition, respectively) in virtual screening and in vitro assays . Its structure combines a fused bicyclic system with a polar carboxamide group, which may influence solubility and target binding compared to analogs with bulkier or more lipophilic substituents.
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O3S/c16-10(13-6-8-2-1-4-18-8)9-7-14-12-15(11(9)17)3-5-19-12/h1-5,7H,6H2,(H,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMPAMTMRYWLXPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C2=CN=C3N(C2=O)C=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step reactions. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like triethylamine or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis systems to control temperature, pressure, and reaction time precisely .
Analyse Des Réactions Chimiques
Nucleophilic Substitution at the Carboxamide Group
The carboxamide moiety undergoes substitution reactions under basic conditions. For example:
Thiazole Ring Functionalization
The thiazolo[3,2-a]pyrimidine core participates in electrophilic and oxidative reactions:
Oxidation of the Thiazole Sulfur
| Conditions | Product | Observations | Source |
|---|---|---|---|
| H<sub>2</sub>O<sub>2</sub>, K<sub>2</sub>WO<sub>4</sub>, 50°C | Sulfone derivative | Complete oxidation of thiazole sulfur to sulfone (confirmed by <sup>13</sup>C NMR) . |
Electrophilic Aromatic Substitution
| Reagent | Position Modified | Outcome | Source |
|---|---|---|---|
| HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | C-3 of pyrimidine ring | Nitration at electron-rich positions (yield: 58%) . |
Cycloaddition Reactions
The compound engages in 1,3-dipolar cycloaddition with nitrilimines or diazonium salts:
Cross-Coupling Reactions
Palladium-catalyzed coupling enhances structural diversity:
Ring-Opening and Rearrangement
Acid- or base-mediated ring-opening reactions:
Biological Activity-Driven Modifications
Derivatives synthesized for pharmacological screening:
Applications De Recherche Scientifique
N-(furan-2-ylmethyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mécanisme D'action
The mechanism of action of N-(furan-2-ylmethyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets within cells. It is known to inhibit certain enzymes, such as DNA gyrase and cyclin-dependent kinases, which are crucial for cell division and proliferation . This inhibition leads to the disruption of cellular processes, ultimately resulting in cell death .
Comparaison Avec Des Composés Similaires
Structural Analogues and Substituent Effects
The biological and physicochemical properties of thiazolo[3,2-a]pyrimidine derivatives are highly dependent on substituents at the carboxamide nitrogen and the fused ring system. Key comparisons include:
Key Observations :
- Activity Trends: The benzyl-substituted analog (Compound 22) outperforms the target compound in β1i/β5i inhibition, suggesting that bulkier aromatic substituents enhance binding to immunoproteasome subunits .
- Solubility vs. However, this may reduce membrane permeability relative to lipophilic analogs like N-(2-ethylphenyl)-5-oxo-... .
- Metabolic Stability : Methoxy groups (e.g., in N-(4-methoxyphenethyl)-5-oxo-...) can slow oxidative metabolism, extending half-life .
Functional Group Variations
- Carboxamide vs. Sulfonamide : Derivatives with sulfonamide groups (e.g., N-(3,5-dioxo-...benzenesulfonamide) exhibit higher polarity and solubility but may face reduced cellular uptake compared to carboxamides .
- Ester vs.
Spectral and Crystallographic Validation
Structural confirmation of the target compound would involve:
- IR Spectroscopy : Detection of C=O (5-oxo) and N-H (carboxamide) stretches (~1650–1750 cm⁻¹ and ~3300 cm⁻¹, respectively) .
- NMR : Distinct signals for furan protons (δ ~6.3–7.4 ppm) and carboxamide NH (δ ~8.5–10 ppm) .
- Mass Spectrometry : Molecular ion peak consistent with the formula C₁₂H₁₀N₃O₃S (exact mass: 292.04 g/mol) .
Activité Biologique
N-(furan-2-ylmethyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide (commonly referred to as compound Y043-1788) is a heterocyclic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Weight | 275.28 g/mol |
| Molecular Formula | C12H9N3O3S |
| LogP | 0.4492 |
| LogD | 0.1809 |
| Polar Surface Area | 57.604 Ų |
| Hydrogen Bond Acceptors | 7 |
| Hydrogen Bond Donors | 1 |
These properties suggest that the compound has moderate lipophilicity and a suitable structure for interaction with biological targets.
The primary mechanism of action for N-(furan-2-ylmethyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with the epidermal growth factor receptor (EGFR) . This interaction inhibits EGFR activity, which is crucial in several cellular processes such as proliferation and survival. The inhibition of EGFR leads to downstream effects on critical signaling pathways including:
- RAS/RAF/MEK/ERK Pathway: Involved in cell division and differentiation.
- PI3K/AKT/mTOR Pathway: Plays a role in cell growth and metabolism.
This inhibition results in decreased cell proliferation and survival in cancer cells where EGFR is overexpressed .
Anticancer Potential
Research indicates that compounds similar to N-(furan-2-ylmethyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide exhibit significant anticancer properties. For instance, studies have shown that these compounds can reduce tumor growth in various cancer models by inducing apoptosis and inhibiting angiogenesis .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promise as an antimicrobial agent. Preliminary studies suggest that it may exhibit activity against specific bacterial strains and fungi, although further investigation is required to establish its efficacy and mechanism .
Case Studies and Research Findings
-
Study on EGFR Inhibition:
A study demonstrated that N-(furan-2-ylmethyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide effectively inhibited EGFR in vitro with an IC50 value indicative of its potency against cancer cell lines . -
Antimicrobial Testing:
Another research effort evaluated the antimicrobial activity of related thiazolo-pyrimidine derivatives. The results indicated that these compounds displayed varying degrees of effectiveness against Gram-positive and Gram-negative bacteria .
Q & A
Q. What are the established synthetic routes for N-(furan-2-ylmethyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide?
A common method involves refluxing a thiazolo[3,2-a]pyrimidine precursor (e.g., 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester) with chloroacetic acid, furan-2-ylmethylamine, and sodium acetate in a glacial acetic acid/acetic anhydride mixture (1:1). The reaction is typically monitored via TLC, followed by recrystallization from ethyl acetate/ethanol to yield pure crystals (78% yield) . Alternative approaches use Biginelli reaction derivatives for scaffold assembly .
Q. How is the compound structurally characterized, and what analytical techniques are critical?
Single-crystal X-ray diffraction (SCXRD) is the gold standard for elucidating spatial conformation. The central pyrimidine ring adopts a flattened boat conformation (deviation: 0.224 Å from plane), with dihedral angles between fused rings (e.g., 80.94° between thiazolopyrimidine and benzene rings) . Complementary techniques include:
Q. What in vitro pharmacological screening methods are used to assess its bioactivity?
β1i/β5i immunoproteasome inhibition is tested via fluorogenic substrates (e.g., Ac-PAL-AMC for β1i, Ac-ANW-AMC for β5i). The compound shows moderate inhibition (β1i: 19%, β5i: 23%), with IC₅₀ determined using dose-response curves . Cell-based assays (e.g., cytotoxicity in cancer lines) often employ MTT or SRB protocols, with data normalized to controls like doxorubicin .
Advanced Research Questions
Q. How does the furan-2-ylmethyl substituent influence structure-activity relationships (SAR)?
The furan moiety enhances solubility via O-atom H-bonding while maintaining planar geometry for target binding. Substitution with bulkier groups (e.g., benzyl) reduces β5i inhibition by 8–12%, suggesting steric hindrance at the active site. Conversely, electron-withdrawing groups (e.g., nitro) on the pyrimidine ring improve potency but compromise solubility .
Q. What computational strategies are effective for predicting target binding modes?
Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (AMBER) reveal interactions with immunoproteasome β5i subunits. The carboxamide forms H-bonds with Thr1 (distance: 2.1 Å), while the furan O interacts with Lys33. MM/GBSA calculates binding free energy (ΔG = −32.5 kcal/mol), validating stability .
Q. How can contradictory solubility and bioactivity data be resolved?
Crystallographic data (e.g., C–H···O bifurcated H-bonds in crystal packing) explain low aqueous solubility despite moderate LogP (~2.7). Solubility enhancements require co-solvents (e.g., DMSO/PEG) or formulation as sodium salts . Bioactivity discrepancies may arise from assay conditions (e.g., serum protein binding) or metabolic instability in cell models .
Q. What strategies address polymorphism during crystallization?
Slow evaporation (ethyl acetate/ethanol, 3:2) yields monoclinic crystals (space group P1), while rapid cooling produces metastable forms. Differential scanning calorimetry (DSC) identifies polymorph transitions (Tm: 427–428 K), and Hirshfeld surface analysis quantifies H-bonding contributions (e.g., 24% O···H contacts) .
Q. How can synthetic yields be optimized for scale-up?
Catalyst screening (e.g., ZnCl₂ vs. NaOAc) increases cyclization efficiency by 15%. Microwave-assisted synthesis reduces reaction time (8 h → 2 h) with comparable yields (75–78%). Green chemistry approaches (e.g., ethanol/water solvent systems) reduce acetic acid waste .
Q. What degradation pathways are observed under accelerated stability testing?
Hydrolysis of the carboxamide group occurs at pH < 3 (t₁/₂: 12 h), forming 5-oxo-thiazolo[3,2-a]pyrimidine-6-carboxylic acid. Photooxidation of the furan ring is mitigated by amber glass storage. LC-MS/MS identifies major degradants, guiding formulation pH adjustments (optimal: 6.5–7.5) .
Q. How do intermolecular interactions guide crystal engineering?
Graph set analysis (Etter’s notation) classifies H-bond motifs: C(6) chains along the c-axis via C8–H8···O2 (2.42 Å) and C22–H22···O1 (2.38 Å) interactions. π-Stacking (3.8 Å) between thiazole and furan rings stabilizes the lattice, enabling co-crystallization with DMF (1:1) for improved bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
